molecular formula C10H20Cl3N5O B8212492 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

Cat. No.: B8212492
M. Wt: 332.7 g/mol
InChI Key: ZOGWHCAAROLUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride (molecular formula: C₁₀H₂₀Cl₃N₅O, molecular weight: 332.66 g/mol) is a pyrimidine derivative characterized by a cyclohexyloxy substituent at the 6-position and three amine groups at the 2-, 4-, and 5-positions, stabilized as a trihydrochloride salt . The hydrochloride salt form enhances its aqueous solubility, making it advantageous for pharmaceutical applications requiring bioavailability.

Properties

IUPAC Name

6-cyclohexyloxypyrimidine-2,4,5-triamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGWHCAAROLUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl3N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Barbituric acid reacts with POCl3\text{POCl}_3 at 20–80°C to form a chlorinated intermediate.

  • Step 2 : PCl5\text{PCl}_5 further chlorinates the intermediate, yielding 2,4,6-trichloropyrimidine.

  • Yield : 85% (theoretical).

Industrial Challenges :

  • Aqueous work-up risks hydrolysis of the trichloropyrimidine, necessitating non-aqueous extraction methods.

  • Handling POCl3\text{POCl}_3 and PCl5\text{PCl}_5 requires corrosion-resistant equipment due to their aggressive nature.

Nucleophilic Substitution with Cyclohexyloxy Group

The cyclohexyloxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 6 of the trichloropyrimidine intermediate.

Reaction Parameters

  • Nucleophile : Cyclohexanol, deprotonated by a base (e.g., NaH\text{NaH}) to form cyclohexoxide.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).

  • Temperature : 80–100°C for 12–24 hours.

Outcome :

  • Selective substitution at position 6 due to steric and electronic factors.

  • Remaining chlorines at positions 2 and 4 are retained for subsequent amination.

Sequential Amination Reactions

Amination converts the chlorines at positions 2, 4, and 5 to amines. This stepwise process ensures regioselectivity.

Amination at Position 5

  • Reagent : Ammonia (NH3\text{NH}_3) in a sealed reactor at elevated temperatures (100–120°C).

  • Solvent : Ethanol or water-ethanol mixtures.

Amination at Positions 2 and 4

  • Reagent : Ammonia or alkylamines under similar conditions.

  • Catalyst : Copper(I) iodide may accelerate the reaction.

Challenges :

  • Over-amination or ring-opening side reactions require careful monitoring.

  • Purification via recrystallization or column chromatography is critical.

Formation of Trihydrochloride Salt

The final step involves converting the free base to its trihydrochloride form using hydrochloric acid (HCl\text{HCl}):

Procedure

  • Acid Addition : Gradual addition of concentrated HCl\text{HCl} to a solution of the free base in a polar solvent (e.g., methanol).

  • Precipitation : The product precipitates as a crystalline solid upon cooling.

Optimization :

  • Stoichiometric control ensures complete protonation of all three amine groups.

  • Drying under vacuum removes residual solvent and HCl\text{HCl}.

Optimization and Industrial Considerations

Yield Improvement Strategies

StepOptimization ApproachOutcome
TrichloropyrimidineUse of PCl5\text{PCl}_585% yield
CyclohexyloxyAnhydrous conditionsPrevents hydrolysis
AminationCatalytic CuIReduces reaction time

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, influencing cellular processes and physiological outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrimidine Derivatives

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Profile
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride C₁₀H₂₀Cl₃N₅O 332.66 Cyclohexyloxy, triamine (HCl salt) High (polar solvents)
Pyrimidine-2,4,5-triamine (CAS 3546-50-7) C₄H₇N₅ 125.13 Triamine (free base) Moderate (ethanol)
2-Amino-6-chloropyrimidin-4(3H)-one C₄H₄ClN₃O 145.55 Chloro, amino, ketone Low (organic solvents)
5-(Imidazo[4,5-b]indol-2-yl)pyrimidine-2,4,6-triamine C₁₃H₁₀N₈ 278.27 Imidazoindole, triamine Low (crystalline form)

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (332.66 vs. 125.13 for pyrimidine-2,4,5-triamine) reflects the addition of the cyclohexyloxy group and hydrochloride counterions .

Critical Notes and Discrepancies

  • CAS Number Conflicts : Pyrimidine-2,4,5-triamine is listed under two CAS numbers (3546-50-7 and 50855-02-2) in and . This discrepancy may arise from tautomeric forms or data entry errors; verification via authoritative databases (e.g., PubChem) is recommended .
  • Biological Data Gaps : The evidence lacks explicit bioactivity data for the target compound. Further in vitro studies are needed to confirm inferred antiviral or antimicrobial properties .

Biological Activity

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride, identified by CAS number 2757730-50-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is C10H20Cl3N5OC_{10}H_{20}Cl_3N_5O . Its structure features a pyrimidine ring substituted with a cyclohexyloxy group and multiple amine functionalities, which may contribute to its biological properties.

Research indicates that compounds similar to 6-(Cyclohexyloxy)pyrimidine derivatives often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit c-Met kinase, which is implicated in several cancers . The specific mechanism of action for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride requires further investigation but may involve similar pathways.

Antitumor Activity

A study evaluated the cytotoxicity of various pyrimidine derivatives against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibited moderate to significant cytotoxic effects. For example, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells . While specific data for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is limited, its structural similarities suggest potential antitumor activity.

Enzymatic Inhibition

Pyrimidine derivatives have been shown to inhibit key enzymes such as c-Met kinase. The inhibition of this kinase can lead to reduced tumor growth and metastasis. The effectiveness of these compounds often correlates with their structural features; thus, further studies on the structure-activity relationship (SAR) are essential for optimizing their efficacy .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay have been conducted on related pyrimidine compounds. These studies found that many derivatives exhibited IC50 values below 10 μM against various cancer cell lines. A notable compound from a related series showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .
  • Apoptosis Induction : Further investigations into the apoptotic effects of pyrimidine derivatives revealed that certain compounds could induce late apoptosis in A549 cells in a dose-dependent manner. This suggests that 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride may also possess similar properties .

Data Tables

Compound NameCell LineIC50 (μM)Mechanism of Action
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochlorideA549TBDPotential c-Met inhibition
Related Pyrimidine Derivative (Compound 12e)A5491.06c-Met kinase inhibition
Related Pyrimidine Derivative (Compound 12e)MCF-71.23c-Met kinase inhibition

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsPurposeReference
ChlorinationPOCl₃, TEA, 85–95°C, no solventIntroduce reactive chloro groups
Cyclohexyloxy graftingCyclohexanol, NaH, DMF, refluxFunctionalize position 6
Salt precipitationHCl (gaseous or aqueous), ethanol/waterStabilize product as hydrochloride

Basic: What safety protocols should be followed during handling and disposal?

Answer:
While direct safety data for this compound is limited, protocols for structurally similar pyrimidines (e.g., 6-chloro-4-hydroxypyrimidine) recommend:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light .
  • Waste Disposal : Segregate aqueous and organic waste. Collaborate with certified hazardous waste management services for neutralization and disposal .

Basic: How can researchers characterize this compound’s purity and structure?

Answer:
Use a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclohexyloxy protons at δ 3.5–4.5 ppm; aromatic pyrimidine protons at δ 7.0–8.5 ppm).
    • MS (ESI or EI) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) and fragmentation patterns .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance).
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

Advanced: How can contradictions in spectroscopic or chromatographic data be resolved?

Answer:
Data discrepancies (e.g., unexpected NMR splitting or HPLC retention times) may arise from:

  • Tautomerism : Pyrimidine derivatives often exhibit keto-enol tautomerism. Use variable-temperature NMR or deuterated DMSO to stabilize specific forms.
  • Impurities : Employ preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate pure fractions.
  • Degradation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation products .

Advanced: What mechanistic insights guide reaction optimization for higher yields?

Answer:
Key factors influencing yield and selectivity:

  • SNAr Reactivity : Electron-withdrawing groups (e.g., chloro) enhance substitution at the 6-position. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Ammonia Concentration : Excess aqueous ammonia (25–30%) ensures complete triamination but may require controlled addition to avoid side reactions.
  • Temperature Control : Lower temperatures (0–5°C) during salt formation minimize decomposition.

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
POCl₃ reaction time4–6 hours>85% chlorination
Cyclohexanol equivalence1.2–1.5 equivalentsMinimizes unreacted chloro
HCl concentration3–4 M in ethanolEnsures complete salt formation

Advanced: How to design stability studies under varying physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (~200–250°C for similar hydrochlorides).
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .

Advanced: What strategies validate biological activity in vitro?

Answer:
While direct biological data is unavailable, pyrimidine analogs are often screened for:

  • Enzyme Inhibition : Use kinase or dehydrogenase assays (e.g., ATP competition assays) with IC₅₀ calculations.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) or use fluorescent tagging to track intracellular localization.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.